molecular formula C14H11ClFN3O2S B2762297 (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 391896-32-5

(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Cat. No. B2762297
CAS RN: 391896-32-5
M. Wt: 339.77
InChI Key: PTVFYTZVHAFIGQ-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11ClFN3O2S and its molecular weight is 339.77. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent Effects on Spectra

Research on carboxamides similar to the specified compound focuses on understanding their absorption and fluorescence spectra in various solvents, revealing how solvent polarity affects their spectral properties. For instance, studies have demonstrated how the solvent environment can influence the ground and excited state dipole moments of biologically active carboxamides, suggesting applications in understanding solvent-dependent behaviors of similar compounds (Patil et al., 2011).

Electronic and Spectroscopic Properties

Halo-functionalized hydrazone derivatives, closely related to the target compound, have been explored for their electronic, spectroscopic, and reactivity properties through experimental and computational methods. These studies reveal potential applications in optoelectronic technologies due to their nonlinear optical (NLO) properties and stability, as indicated by global hardness and reactivity descriptors (Ali et al., 2020).

Polyamides with Enhanced Solubility and Thermal Stability

Research on polyamides incorporating elements similar to the specified compound has led to the synthesis of materials with excellent solubility in polar solvents and high thermal stability, suitable for creating flexible, transparent films. These properties suggest potential applications in materials science, particularly for high-performance polymers (Hsiao et al., 2000).

Supramolecular Architectures

A study focusing on novel pyridine-based hydrazone derivatives, akin to the target compound, has examined their supramolecular architectures due to hydrogen bonding. This research highlights the significance of non-covalent interactions in materials architecture, potentially impacting the design of molecular materials with specific structural and functional properties (Khalid et al., 2021).

properties

IUPAC Name

N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O2S/c15-10-3-1-4-11(16)9(10)7-18-19-13(20)8-17-14(21)12-5-2-6-22-12/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVFYTZVHAFIGQ-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.